Edivoxetine
Overview
Description
Synthesis Analysis
A convergent synthesis of a key regulatory starting material for Edivoxetine·HCl was developed at Eli Lilly & Company . This novel synthesis utilizes d-serine as the source of chirality, which is preserved throughout the synthesis . Another study showed that Edivoxetine, although a chemically stable drug substance, has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients .
Molecular Structure Analysis
The molecular formula of Edivoxetine is C18H26FNO4 . Its molar mass is 339.407 g·mol−1 . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol .
Chemical Reactions Analysis
Edivoxetine has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients . The major degradation product has been identified as N-formyl edivoxetine . Experimental evidence is consistent with the N-formylation degradation pathway resulting from a direct reaction of edivoxetine with formic acid and the reducing sugar ends .
Physical And Chemical Properties Analysis
Edivoxetine is a small molecule . Its average weight is 339.407 and its monoisotopic weight is 339.184586484 . The chemical formula is C18H26FNO4 .
Scientific Research Applications
1. Neuropsychiatric Applications
Edivoxetine, as a selective serotonin reuptake inhibitor (SSRI), is primarily researched for its neuropsychiatric applications. Studies have explored its effectiveness in treating various mood and anxiety disorders. For instance, it has been investigated for its potential in managing depressive and anxiety-like behaviors in animal models. Research indicates that Edivoxetine and similar drugs may modulate neuronal activity in stress-related limbic areas, affecting both mood and cognitive functions (Khaleel et al., 2021).
2. Impact on Metabolic Disorders
There's growing interest in understanding the impact of SSRIs like Edivoxetine on metabolic disorders. Studies have shown that drugs in this category, such as fluoxetine, can ameliorate high-fat diet-induced metabolic abnormalities. This is particularly relevant in the context of comorbid conditions like obesity and type 2 diabetes, where these medications might offer dual benefits in managing mood disorders and metabolic dysfunctions (Yen-ju Chiu et al., 2021).
3. Neuroplasticity and Cognitive Effects
Research into SSRIs including Edivoxetine has extended to their potential effects on neuroplasticity and cognitive functions. Investigations into similar drugs like fluoxetine have revealed that they may induce structural neuroplastic changes in key brain areas like the prefrontal cortex and hippocampus. This could have implications for the treatment of cognitive impairments and mood disorders, highlighting a broader therapeutic scope for Edivoxetine (T. Song et al., 2019).
Safety And Hazards
Edivoxetine has been associated with side effects such as headache, nausea, constipation, dry mouth, and insomnia . Increases of the cardiac rhythm, and diastolic and systolic blood pressures have also been reported . In December 2013, Eli Lilly announced that the clinical development of Edivoxetine will be stopped due to lack of efficacy compared to SSRI alone in three separate clinical trials .
Future Directions
Edivoxetine failed to get approval for major depressive disorder after phase III clinical trials in 2012 . A study mentioned that the substantial number of failures probably accounts for a continued focus on developing novel catecholaminergic and noradrenergic drugs, and a dearth of drug-candidates with novel mechanisms entering clinical development .
properties
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152464 | |
Record name | Edivoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edivoxetine | |
CAS RN |
1194508-25-2 | |
Record name | Edivoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edivoxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edivoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Edivoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDIVOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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